Cas no 87679-37-6 (Trandolapril)

Trandolapril is an angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and heart failure. It functions by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby reducing peripheral vascular resistance and lowering blood pressure. Trandolapril is administered as a prodrug, which is hydrolyzed to its active form, trandolaprilat, in the liver. Its key advantages include a prolonged half-life, allowing for once-daily dosing, and demonstrated efficacy in improving cardiovascular outcomes. The drug is also noted for its favorable safety profile, with a lower incidence of adverse effects compared to some other ACE inhibitors. It is often prescribed for patients requiring long-term antihypertensive therapy.
Trandolapril structure
Trandolapril structure
Product Name:Trandolapril
CAS No:87679-37-6
MF:C24H34N2O5
MW:430.537167072296
MDL:MFCD00865776
CID:61106
PubChem ID:329826801
Update Time:2025-10-22

Trandolapril Chemical and Physical Properties

Names and Identifiers

    • Trandolapril
    • (2s,3ar,7as)-1-[(2s)-2-[[(1s)-1-ethoxycarbonyl-3-phenyl-propyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
    • (2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
    • RU44570
    • (2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic acid
    • (2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic acid,form I crystalline polymorph of
    • 1-[2-[(1-ethoxycarbonyl-3-phenylpropyl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
    • Odrik
    • Preran
    • Trandolaprilum [Latin]
    • Mavik
    • (2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic acid (ACI)
    • 1H-Indole-2-carboxylic acid, 1-[2-[[1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydro-, [2S-[1[R*(R*)],2α,3aα,7aβ]]- (ZCI)
    • Gopten
    • RU 44570
    • s6468
    • TRANDOLAPRIL [MART.]
    • TRANDOLAPRIL (EP MONOGRAPH)
    • Trandolapril Tablets
    • KS-1467
    • Tox21_111453
    • NCGC00182079-03
    • (2S,3aR,7aS)-1-(N-((1S)-1-((Ethyloxy)carbonyl)-3-phenylpropyl)-L-alanyl)octahydro-1H-indole-2-carboxylic Acid
    • TRANDOLAPRIL COMPONENT OF TARKA
    • NS00001070
    • RU-44570
    • (2S,3aR,7aS)-1-((S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)octahydro-1H-indole-2-carboxylic acid
    • 87679-37-6
    • CCRIS 6594
    • Trandolapril [USP:INN:BAN]
    • NCGC00095153-01
    • TRANDOLAPRIL [USP-RS]
    • GTPL6453
    • Udrik
    • Trandolapril (JAN/USP/INN)
    • Trandolapril; (2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]propanoyl]octahydro-1H-indole-2-carboxylic acid
    • LP00924
    • TRANDOLAPRIL [MI]
    • HSDB 8392
    • NSC 758939
    • DTXSID2023692
    • TRANDOLAPRIL [ORANGE BOOK]
    • NCGC00182079-02
    • (2S,3aR,7aS)-1-((S)-N-((S)-1-Ethoxycarbonyl-3-phenylpropyl)alanyl)hexahydro-2-indoline carboxylic acid
    • (2S,3aR,7aS)-1-(((S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)-L-alanyl)octahydro-1H-indole-2-carboxylic acid
    • SR-02000000917
    • TRANDOLAPRIL [VANDF]
    • NCGC00182079-09
    • Q929420
    • Trandolaprilum (Latin)
    • CHEMBL1519
    • Odric
    • Tox21_500924
    • SCHEMBL16610
    • TRANDOLAPRIL (USP-RS)
    • TRANDOLAPRIL [JAN]
    • TARKA COMPONENT TRANDOLAPRIL
    • 1H-Indole-2-carboxylic acid, 1-((2S)-2-((1-(ethoxycarbonyl)-3-phenylpropyl)amino)-1-oxopropyl)octahydro-, (2S,3aR,7aS)-
    • Trandolapril, United States Pharmacopeia (USP) Reference Standard
    • Trandolapril, European Pharmacopoeia (EP) Reference Standard
    • Trandolapril (USP:INN:BAN)
    • DTXCID003692
    • C09AA10
    • HY-B0592
    • Tox21_113152
    • EN300-7481395
    • AKOS015843316
    • SDCCGSBI-0633768.P001
    • 2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic acid, Mavik
    • (2S,3aR,7aS)-1-((S)-N-((S)-1-Carboxy-3-phenylpropyl)alanyl)hexahydro-2-indolinecarboxylic acid, 1-ethyl ester
    • Trandolapril, >=98% (HPLC), white powder
    • AKOS015896050
    • W18796
    • TRANDOLAPRIL (USP MONOGRAPH)
    • (2S)-1-[(2R)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
    • Mavik (TN)
    • SR-02000000917-2
    • 1-(2-((1-(ethoxycarbonyl)-3-phenylpropyl)amino)-1-oxopropyl)octahydro-1H-indol-2-carboxylic acid
    • BIDD:GT0804
    • 1H-Indole-2-carboxylic acid, octahydro-1-(2-((1-(ethoxycarbonyl)-3-phenylpropyl)amino)-1-oxopropyl)-, (2S-(1(R*(R*)),2-alpha,3a-alpha,7a-beta))-
    • CCG-222228
    • TRANDOLAPRIL [INN]
    • TRANDOLAPRIL [USP MONOGRAPH]
    • (2S,3aR,7aS)-1-[(S)-N-[(S)-1-Carboxy-3-phenylpropyl]alanyl]hexahydro-2-indolinecarboxylic acid, 1-ethyl ester
    • HMS3262J10
    • (2S,3aR,7aS)-1-[(2S)-2-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]-octahydro-1H-indole-2-carboxylic acid
    • DB00519
    • Trandolaprilum
    • D00383
    • UNII-1T0N3G9CRC
    • (2S,3aR,7aS)-1-((2S)-2-(((2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)octahydro-1H-indole-2-carboxylic acid
    • BDBM50369775
    • TRANDOLAPRIL [EP MONOGRAPH]
    • CAS-87679-37-6
    • TRANDOLAPRIL [WHO-DD]
    • CHEBI:9649
    • NCGC00261609-01
    • 1H-INDOLE-2-CARBOXYLIC ACID, OCTAHYDRO N-((2S)-1-ETHOXY-1-OXO-4-PHENYLBUTAN-2-YL)-1-ALANYL (2S,3AR,7AS)
    • NCGC00182079-01
    • TRANDOLAPRIL (MART.)
    • 1T0N3G9CRC
    • NSC-758939
    • BRD-K28550399-001-01-4
    • MDL: MFCD00865776
    • Inchi: 1S/C24H34N2O5/c1-3-31-24(30)19(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-20-12-8-7-11-18(20)15-21(26)23(28)29/h4-6,9-10,16,18-21,25H,3,7-8,11-15H2,1-2H3,(H,28,29)/t16-,18+,19-,20-,21-/m0/s1
    • InChI Key: VXFJYXUZANRPDJ-WTNASJBWSA-N
    • SMILES: C(N1[C@H](C(=O)O)C[C@H]2CCCC[C@H]12)(=O)[C@H](C)N[C@H](C(=O)OCC)CCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 430.24700
  • Monoisotopic Mass: 430.246772
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 11
  • Complexity: 634
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 95.9

Experimental Properties

  • Color/Form: Colorless crystalline solid.
  • Density: 1.181
  • Melting Point: 122-123°C
  • Boiling Point: 626 oC at 760 mmHg
  • Flash Point: 332.4 oC
  • Refractive Index: 1.549
  • Solubility: DMSO: ≥20mg/mL
  • PSA: 95.94000
  • LogP: 3.10210

Trandolapril Security Information

  • Symbol: GHS08
  • Signal Word:Danger
  • Hazard Statement: H360D
  • Warning Statement: P201-P280-P308+P313
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • RTECS:NL6015178
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Trandolapril Pricemore >>

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Trandolapril Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  2 h, rt
Reference
Synthesis of trandolapril
Fang, Zheng; et al, Zhongguo Yaoxue Zazhi (Beijing, 2008, 43(8), 632-635

Production Method 2

Reaction Conditions
Reference
Organocatalytic Michael Addition/Intramolecular Julia-Kocienski Olefination for the Preparation of Nitrocyclohexenes
Rodrigo, Eduardo; et al, Journal of Organic Chemistry, 2013, 78(21), 10737-10746

Production Method 3

Reaction Conditions
Reference
Stereospecific Synthesis of cis-2,5-Disubstituted Pyrrolidines via N,O-Acetals Formed by Hydroamination Cyclization-Hydroalkoxylation of Homopropargylic Sulfonamides in HFIP
Wang, Weilin; et al, Journal of Organic Chemistry, 2020, 85(11), 7045-7059

Production Method 4

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  1 h, 0 °C; 12 h, rt
2.1 Reagents: 1H-Benzotriazole ,  Ethylmorpholine ,  Dicyclohexylcarbodiimide Solvents: Dimethylformamide ;  0 °C; 3.5 h, 20 - 25 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  2 h, rt
Reference
Synthesis of trandolapril
Fang, Zheng; et al, Zhongguo Yaoxue Zazhi (Beijing, 2008, 43(8), 632-635

Production Method 5

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  30 min, 0 °C
Reference
A Stereoselective Synthesis of the ACE Inhibitor Trandolapril
Chiha, Slim; et al, Synlett, 2019, 30(7), 813-816

Production Method 6

Reaction Conditions
1.1 Reagents: 1H-Benzotriazole ,  Ethylmorpholine ,  Dicyclohexylcarbodiimide Solvents: Dimethylformamide ;  0 °C; 3.5 h, 20 - 25 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  2 h, rt
Reference
Synthesis of trandolapril
Fang, Zheng; et al, Zhongguo Yaoxue Zazhi (Beijing, 2008, 43(8), 632-635

Production Method 7

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  1.5 h, 5 °C
1.2 Reagents: Water
1.3 Reagents: Diisopropyl ether ;  30 min
Reference
Synthesis of (2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic acid (trandolapril)
Li, Jianhua; et al, Zhongguo Yiyao Gongye Zazhi, 2007, 38(7), 465-467

Trandolapril Raw materials

Trandolapril Preparation Products

Trandolapril Suppliers

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Additional information on Trandolapril

Professional Introduction to Compound with CAS No. 87679-37-6 and Product Name: Trandolapril

The compound with the CAS number 87679-37-6 is a significant entity in the field of pharmaceutical chemistry, particularly in the development of cardiovascular drugs. This compound is closely associated with the well-known angiotensin-converting enzyme (ACE) inhibitor, Trandolapril, which has been widely used in the management of hypertension and heart failure. Trandolapril, chemically known as (3S)-1-[[N-(2S)-(1-carboxy-3-phenylpropyl)amino]acetyl]-L-proline dihydrochloride, plays a crucial role in modulating the renin-angiotensin-aldosterone system (RAAS), thereby reducing blood pressure and alleviating cardiac workload.

In recent years, there has been a growing interest in the pharmacological properties of Trandolapril and its derivatives due to their efficacy and safety profiles. The latest research in this domain has highlighted the compound's ability to not only lower blood pressure but also to offer protective effects against cardiovascular remodeling. Studies have demonstrated that Trandolapril can attenuate hypertrophic responses and fibrosis in heart tissue, which are key pathological features of chronic heart failure. This has led to an increased focus on understanding the molecular mechanisms underlying its therapeutic effects.

The structure of Trandolapril (CAS No. 87679-37-6) is characterized by a proline backbone, which is a common motif in many bioactive peptides and drugs. The presence of a carboxylic acid group at one end and an amino group at the other allows for interactions with various biological targets. Specifically, the amino group is involved in forming a covalent bond with ACE, leading to the inhibition of its enzymatic activity. This inhibition results in decreased production of angiotensin II, a potent vasoconstrictor, and increased levels of bradykinin, a vasodilator. These changes contribute to the hypotensive effects observed in patients treated with Trandolapril.

Recent advancements in computational chemistry have enabled researchers to model the binding interactions between Trandolapril and ACE with high precision. These studies have identified key residues on both Trandolapril and ACE that are critical for substrate recognition and catalytic activity. By understanding these interactions at an atomic level, scientists have been able to design analogs of Trandolapril with enhanced potency and improved pharmacokinetic profiles. Such derivatives hold promise for treating not only hypertension but also other cardiovascular disorders.

The clinical significance of Trandolapril has been further underscored by large-scale randomized controlled trials (RCTs). For instance, the Val-HeFT trial evaluated the efficacy of adding Trandolapril to standard therapy in patients with heart failure. The results showed that Trandolapril reduced hospitalizations and improved survival rates compared to placebo. These findings have solidified Trandolapril's position as a cornerstone medication in the management of heart failure.

From a regulatory perspective, Trandolapril has been approved by major health authorities worldwide for its therapeutic benefits. The approval process involves rigorous testing for safety and efficacy, ensuring that patients receive medications that meet stringent quality standards. As regulatory bodies continue to evaluate new drug applications, compounds like those related to CAS No. 87679-37-6 will play a crucial role in shaping future guidelines for cardiovascular drug development.

Future research directions in this field are likely to focus on exploring combination therapies involving Trandolapril with other agents that target different aspects of cardiovascular pathophysiology. For example, combining Trandolapril with inhibitors of angiotensin II receptor blockers (ARBs) or direct renin inhibitors (DRIs) may offer synergistic effects that enhance overall treatment outcomes. Additionally, investigating the potential role of Trandolapril in preventing cardiovascular complications associated with diabetes mellitus is an area ripe for exploration.

The development of novel delivery systems for Trandolapril is another promising avenue for research. Nanotechnology-based formulations have shown promise in improving drug bioavailability and targeting specificity. By encapsulating Trandolapril within nanoparticles or liposomes, it may be possible to achieve more sustained release profiles and reduce dosing frequency, thereby improving patient compliance.

In conclusion, Trandolapril (CAS No. 87679-37-6) represents a significant advancement in the treatment of cardiovascular diseases. Its ability to modulate the RAAS system effectively makes it a valuable therapeutic agent for managing hypertension and heart failure. Ongoing research continues to uncover new insights into its mechanisms of action and potential applications, ensuring that it remains at the forefront of cardiovascular pharmacology.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:87679-37-6)Trandolapril
A842336
Purity:99%
Quantity:250mg
Price ($):448.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:87679-37-6)群多普利
LE3437824
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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